2'-TFA-NH-dC

Description

BenchChem offers high-quality 2'-TFA-NH-dC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-TFA-NH-dC including the price, delivery time, and more detailed information at info@benchchem.com.

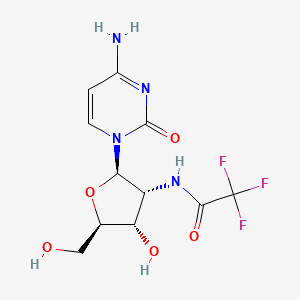

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N4O5/c12-11(13,14)9(21)17-6-7(20)4(3-19)23-8(6)18-2-1-5(15)16-10(18)22/h1-2,4,6-8,19-20H,3H2,(H,17,21)(H2,15,16,22)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFARVHZTGRMCQ-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC)

Abstract: This technical guide provides a comprehensive overview of 2'-Trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC), a pivotal modified nucleoside in the fields of medicinal chemistry and nucleic acid research. We delve into its core chemical structure, physicochemical properties, and the rationale behind its synthesis and application. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of 2'-TFA-NH-dC as a building block for therapeutic oligonucleotides and novel nucleoside analogs. We will explore its impact on the stability, conformation, and biological activity of nucleic acids, supported by detailed experimental protocols and characterization methodologies.

Introduction: The Significance of 2'-Ribose Modifications

The development of synthetic nucleoside analogs is a cornerstone of modern drug discovery, leading to significant advances in antiviral and anticancer therapies.[][2] The 2'-position of the (deoxy)ribose sugar is a critical site for chemical modification, as alterations at this position can profoundly influence the biological and physical properties of a nucleoside or an oligonucleotide.[3] Modifications can impart desirable therapeutic characteristics, such as enhanced nuclease resistance, improved binding affinity to target RNA or DNA, and specific conformational preferences.

2'-Trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC) emerges as a compound of interest within this context. It is a derivative of deoxycytidine, where the 2'-hydroxyl group is replaced by a trifluoroacetylamino (-NH-CO-CF₃) moiety.[] This modification serves two primary purposes:

-

A Protected Amine Source: It provides a stable, protected form of a 2'-amino group, which is crucial during the harsh chemical conditions of automated oligonucleotide synthesis.

-

A Modulator of Physicochemical Properties: The inherent properties of the trifluoroacetylamino group—its size, stereoelectronics, and the strong electron-withdrawing nature of the trifluoromethyl group—confer unique characteristics to the nucleoside and any oligonucleotide incorporating it.[4]

This guide will dissect the structure of 2'-TFA-NH-dC, elucidate its properties, and provide practical insights into its application and characterization.

Chemical Structure and Physicochemical Properties

The unique functionality of 2'-TFA-NH-dC stems directly from its molecular architecture. The structure combines the familiar cytosine base and a deoxyribose sugar backbone with the influential 2'-trifluoroacetylamino modification.

Molecular Structure

The IUPAC name for this compound is N-[(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide.[] The key structural components are:

-

Cytosine Base: The pyrimidine nucleobase responsible for forming a Watson-Crick base pair with guanine.

-

Deoxyribose Sugar: The five-carbon sugar that forms the backbone of DNA.

-

2'-Trifluoroacetylamino Group: This substituent replaces the hydrogen atom typically found at the 2'-position in canonical deoxycytidine. The trifluoroacetyl (TFA) group acts as a robust protecting group for the 2'-amino functionality.

Caption: Molecular structure of 2'-TFA-NH-dC.

Physicochemical Data

The introduction of the trifluoroacetylamino group significantly alters the properties of the parent deoxycytidine nucleoside.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃F₃N₄O₅ | [] |

| Molecular Weight | 338.24 g/mol | [] |

| Density | 1.9 ± 0.1 g/cm³ | [] |

| Appearance | White powder (typical) | [2] |

| Purity (Commercial) | ≥97% (by HPLC) | [] |

| Synonyms | 2'-trifluoroacetamido-2'-deoxycytidine; 2'-Deoxy-2'-[(trifluoroacetyl)amino]cytidine | [] |

The high electronegativity of the three fluorine atoms makes the TFA group strongly electron-withdrawing. This has two major consequences:

-

Increased Acidity of the N-H Proton: The N-H proton of the amide is more acidic than in a standard acetamido group, which can influence hydrogen bonding potential.

-

Stabilization of the Amide Bond: The inductive effect strengthens the amide bond, making the TFA group a stable protecting group under the conditions of oligonucleotide synthesis.[4]

Synthesis and Incorporation into Oligonucleotides

While 2'-TFA-NH-dC can be studied as a standalone nucleoside analog, its primary utility lies in its incorporation into synthetic DNA or RNA strands as a phosphoramidite building block. The TFA group is critical for this process, serving as a protecting group for the 2'-amino function that is stable during the synthesis cycle but removable during final deprotection.

The Oligonucleotide Synthesis Cycle

Automated solid-phase oligonucleotide synthesis is a cyclical process involving four key steps for the addition of each nucleotide. The incorporation of a 2'-TFA-NH-dC phosphoramidite follows this same fundamental workflow.

Caption: The four-step cycle for oligonucleotide synthesis.

Expertise Insight: The choice of activator during the coupling step is critical.[5] Activators like 5-ethylthio-1H-tetrazole (ETT) are sufficiently acidic to protonate the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group. The stability of the 2'-TFA group under the acidic deblocking conditions is a key reason for its selection as a protecting group; it remains intact while the 5'-DMTr group is efficiently removed.[5]

Spectroscopic Characterization

Confirming the identity and purity of 2'-TFA-NH-dC, both as a monomer and within an oligonucleotide, relies on a combination of NMR spectroscopy and mass spectrometry.[6]

Trustworthiness through Validation: Each analytical technique provides orthogonal data, creating a self-validating system for structural confirmation. Mass spectrometry confirms the overall mass, while multi-nuclear NMR confirms the specific atomic connectivity and chemical environment.

| Technique | Expected Observations and Insights |

| ¹H NMR | - Distinct signals for sugar protons (H1' to H5'). The chemical shift and coupling constants of H2' and H3' provide information on the sugar pucker conformation. - Cytosine protons (H5, H6). - A downfield-shifted NH proton coupled to H2', confirming the 2'-amino linkage. |

| ¹³C NMR | - Characteristic peaks for all 11 carbon atoms. The carbonyl carbon of the TFA group will appear significantly downfield. - CF₃ carbon will show a characteristic quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | - A single, sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. This is a highly sensitive and unambiguous method for confirming the presence of the TFA moiety. |

| Mass Spec. (ESI-MS) | - Detection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the exact molecular weight (338.24). High-resolution mass spectrometry can confirm the elemental composition. |

Properties and Applications in Drug Development

The incorporation of 2'-TFA-NH-dC into oligonucleotides is a strategic choice to impart specific, therapeutically relevant properties. The resulting 2'-amino functionality (after TFA removal) is a key driver of these effects.

Impact on Oligonucleotide Properties

-

Enhanced Nuclease Resistance: The 2'-amino group provides steric bulk in the minor groove of the DNA/RNA duplex, which shields the phosphodiester backbone from degradation by cellular nucleases. This is a critical factor for increasing the in vivo stability and therapeutic window of oligonucleotide drugs. Studies on similar 2'-modified nucleotides, such as 2'-fluoroarabinonucleic acid (2'F-ANA), have demonstrated dramatically increased stability against enzymatic cleavage compared to natural DNA and RNA.[7]

-

Modulation of Binding Affinity (Tₘ): The 2'-amino group is protonated at physiological pH, carrying a positive charge. This charge can form favorable electrostatic interactions with the negatively charged phosphate backbone of the target strand, often leading to a significant increase in the thermal stability (melting temperature, Tₘ) of the resulting duplex. This enhanced binding affinity can improve the potency of antisense oligonucleotides or siRNAs.

-

Conformational Preference: Modifications at the 2'-position strongly influence the sugar pucker conformation. While unmodified deoxyribose sugars prefer a C2'-endo (B-form DNA) pucker, many 2'-modifications, including 2'-amino, bias the equilibrium towards a C3'-endo pucker, which is characteristic of A-form RNA helices. This "RNA-mimicking" property is highly advantageous for antisense oligonucleotides that target RNA, as it pre-organizes the drug into a conformation favorable for binding.

Therapeutic Potential

The properties imparted by the 2'-amino modification make these oligonucleotides promising candidates for various therapeutic approaches:

-

Antisense Oligonucleotides (ASOs): High binding affinity and nuclease resistance are hallmarks of effective ASOs.

-

siRNA Therapeutics: Stability and proper conformational geometry are crucial for efficient processing by the RNA-induced silencing complex (RISC).

-

Aptamers: The modified chemical functionality can enhance the structural diversity and binding capabilities of aptamers for their targets.

Furthermore, 2'-TFA-NH-dC and its deprotected form, 2'-amino-dC, are valuable intermediates in the synthesis of more complex nucleoside analogs with potential direct antiviral or anticancer activity.[][2]

Caption: Logic flow from synthesis to therapeutic application.

Experimental Protocols

The following protocols are provided as a representative guide for the incorporation and subsequent deprotection of a 2'-TFA-NH-dC-modified oligonucleotide.

Protocol 6.1: Automated Solid-Phase Synthesis

Objective: To incorporate a 2'-TFA-NH-dC phosphoramidite into a custom oligonucleotide sequence.

Methodology:

-

Synthesizer Setup: Program the DNA/RNA synthesizer with the desired sequence, specifying the use of the 2'-TFA-NH-dC phosphoramidite at the appropriate cycle. Ensure all reagent bottles (activator, capping reagents, oxidizer, deblocking acid) are fresh and properly installed.

-

Phosphoramidite Preparation: Dissolve the 2'-TFA-NH-dC phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the vial on the designated synthesizer port.

-

Initiation of Synthesis: Start the synthesis run on a solid support (e.g., CPG) pre-loaded with the first nucleoside of the sequence (3'-end).

-

Synthesis Cycle (Automated):

-

Deblocking: The 5'-DMTr protecting group is removed by a 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane wash.[5] The instrument's colorimeter should detect the release of the orange trityl cation as a qualitative measure of coupling efficiency from the previous step.

-

Coupling: The 2'-TFA-NH-dC phosphoramidite solution is co-delivered with an activator (e.g., 0.25 M DCI or 0.45 M ETT) to the synthesis column. Coupling time is typically 2-5 minutes.

-

Capping: A 1:1 mixture of acetic anhydride and 1-methylimidazole is used to acetylate any unreacted 5'-hydroxyl groups.

-

Oxidation: A solution of iodine in THF/water/pyridine is used to oxidize the phosphite triester to the more stable phosphate triester.

-

-

Chain Elongation: The cycle is repeated until the full-length oligonucleotide is synthesized.

-

Final Detritylation: The terminal 5'-DMTr group is typically left on for purification purposes ("Trityl-On" purification).

Protocol 6.2: Cleavage and Deprotection

Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups (including the 2'-TFA group).

Methodology:

-

Ammonia Cleavage: Transfer the solid support from the synthesis column to a screw-cap vial. Add concentrated ammonium hydroxide.

-

Base Deprotection: Heat the sealed vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl).

-

TFA Group Removal: The conditions for base deprotection (hot ammonium hydroxide) are also sufficient to hydrolyze the trifluoroacetyl amide bond, yielding the free 2'-amino group.

-

Evaporation: After cooling, carefully evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.

-

Purification: Resuspend the crude oligonucleotide pellet in an appropriate buffer. Purify using HPLC or polyacrylamide gel electrophoresis (PAGE). Trityl-on purification via a reverse-phase cartridge is a common and effective first-pass purification strategy.

-

Final Analysis: Confirm the mass of the final product using ESI-MS and assess purity by analytical HPLC.

Conclusion and Future Outlook

2'-Trifluoroacetylamino-2'-deoxycytidine is more than just a modified nucleoside; it is an enabling tool for advanced drug development and nucleic acid research. Its robust chemical nature makes it an ideal protected synthon for introducing the highly valuable 2'-amino functionality into oligonucleotides. The resulting modified nucleic acids exhibit superior nuclease resistance and binding affinity, properties that are essential for the development of next-generation antisense, siRNA, and aptamer-based therapeutics.

Future research will likely focus on exploring the effects of multiple 2'-amino incorporations within a single oligonucleotide, as well as using the 2'-amino group as a chemical handle for post-synthetic conjugation of other functional moieties, such as fluorescent dyes, delivery agents, or cross-linking agents. As the demand for potent and stable nucleic acid drugs continues to grow, the strategic application of building blocks like 2'-TFA-NH-dC will remain central to innovation in the field.

References

- Current time inform

-

Hakoshima T, et al. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate. Nucleic Acids Res. 1981;9(4):711-729. [Link]

-

Cytidine, 2'-deoxy-N-(trifluoroacetyl)-, 3',5'-bis(trifluoroacetate) - NIST WebBook. [Link]

-

Dowler T, et al. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Org Biomol Chem. 2009;7(17):3454-3459. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Predicted physicochemical properties of TFA (compound 2) and compounds 3 and 10. ResearchGate. [Link]

-

Timofeev I, et al. Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. Russ J Bioorg Chem. 2020;46:347-367. [Link]

-

Shelbourne M. Synthesis and applications of oligonucleotides containing 2'-modified nucleosides. University of Southampton, Doctoral Thesis. 2012. [Link]

-

Lane AN, et al. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites. 2019;9(9):175. [Link]

-

Dalla-Vechia J, et al. The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Cryst Growth Des. 2018;18(8):4639-4648. [Link]

-

2'-Deoxy-2'-fluorocytidine - Wikipedia. [Link]

-

Deoxycytidine - Wikipedia. [Link]

-

Le P, et al. The Effect of 2′F-RNA on I-Motif Structure and Stability. Int J Mol Sci. 2021;22(17):9413. [Link]

-

Trifluoroacetic acid - Wikipedia. [Link]

-

Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem. [Link]

-

Crystal structure of TFA form II, showing the hydrogen-bond network... ResearchGate. [Link]

-

2D NMR spectrum of compound 12 A in TFA‐d. - ResearchGate. [Link]

-

Hughes JP, et al. Principles of early drug discovery. Br J Pharmacol. 2011;162(6):1239-1249. [Link]

-

Giraud S, et al. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Magn Reson Chem. 2024. [Link]

-

Garavagno MA, et al. Toxicity and Physicochemical Properties of Trifluoroacetic Acid. Encyclopedia.pub. 2024. [Link]

-

Designing Oligo With Multiple Modifications - ELLA Biotech. [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory - ChemRxiv. [Link]

-

TFA - Pharmaceutical Applications - Halocarbon. [Link]

-

Impact of TFA - A Review - GenScript. [Link]

-

The molecular structures and interactions in the SQ‐2TFA crystal. a,b)... - ResearchGate. [Link]

-

Califf RM. Use of Biomarkers in Drug Development for Regulatory Purposes. Clin Pharmacol Ther. 2018;103(5):751-753. [Link]

-

Schmidt N, et al. Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis. Int J Mol Sci. 2022;23(20):12443. [Link]

-

Insilico Medicine announces developmental candidate benchmarks and timelines for novel therapeutics discovered using generative AI - FirstWord Pharma. [Link]

-

OPPORTUNITIES FOR COMBINATION DRUG DEVELOPMENT - Friends of Cancer Research. [Link]

Sources

- 2. 2'-TFA-NH-dG | CymitQuimica [cymitquimica.com]

- 3. Synthesis and applications of oligonucleotides containing 2'-modified nucleosides - ePrints Soton [eprints.soton.ac.uk]

- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2'-Trifluoroacetamido-2'-deoxycytidine: A Protected Nucleoside for Modified Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2'-Modified Nucleosides in Drug Development

The landscape of nucleic acid therapeutics is rapidly evolving, with chemically modified oligonucleotides at the forefront of innovation. Modifications to the sugar moiety, particularly at the 2'-position of the ribose, are a cornerstone of this progress. These alterations can profoundly influence the therapeutic properties of oligonucleotides, enhancing their nuclease resistance, binding affinity to target sequences, and pharmacokinetic profiles. Among the diverse array of 2'-modifications, the introduction of a 2'-amino group has been a subject of significant interest. This modification introduces a cationic charge at physiological pH, which can modulate the oligonucleotide's interaction with its target and cellular components.

This technical guide provides a comprehensive overview of 2'-trifluoroacetamido-2'-deoxycytidine (CAS 84715-67-3), a key building block for the incorporation of 2'-amino-2'-deoxycytidine into synthetic oligonucleotides. The trifluoroacetamido group serves as a stable and effective protecting group for the 2'-amino functionality during the automated solid-phase synthesis process. We will delve into the physicochemical properties of this compound, its synthesis, its application in oligonucleotide synthesis, and the subsequent deprotection and characterization of the modified oligonucleotide.

Physicochemical Properties of 2'-Trifluoroacetamido-2'-deoxycytidine

Understanding the physicochemical properties of the phosphoramidite building block is crucial for its successful application in oligonucleotide synthesis. While some specific experimental data for 2'-trifluoroacetamido-2'-deoxycytidine is not widely available in public literature, its properties can be inferred from related compounds and the nature of its constituent parts.

| Property | Value/Information | Source(s) |

| CAS Number | 84715-67-3 | |

| Molecular Formula | C₁₁H₁₃F₃N₄O₅ | (Inferred) |

| Molecular Weight | 354.24 g/mol | (Inferred) |

| Appearance | White to off-white solid | (Expected) |

| Solubility | Soluble in polar organic solvents such as acetonitrile, dichloromethane, and DMSO. | (Inferred) |

| Melting Point | Not reported in available literature. | |

| pKa of 2'-amino group | The pKa of the unprotected 2'-amino group in an oligonucleotide context has been determined to be 6.2 by 13C-NMR spectroscopy.[1] | [1] |

| NMR Data (¹H, ¹³C, ¹⁹F) | Specific spectral data not widely published. Expected ¹⁹F NMR would show a characteristic signal for the CF₃ group.[2][3][4][5] | |

| Mass Spectrometry | Expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the glycosidic bond and loss of the trifluoroacetyl group.[6][7][8] |

Synthesis and Purification of 2'-Trifluoroacetamido-2'-deoxycytidine and its Phosphoramidite

The synthesis of 2'-trifluoroacetamido-2'-deoxycytidine and its subsequent conversion to a phosphoramidite building block is a multi-step process that begins with the commercially available 2'-amino-2'-deoxycytidine.

Part 1: Protection of the 2'-Amino Group

The primary amino group at the 2'-position is first protected with a trifluoroacetyl group. This is a critical step to prevent unwanted side reactions during the subsequent phosphoramidite synthesis and the oligonucleotide chain elongation.

Experimental Protocol: Trifluoroacetylation of 2'-amino-2'-deoxycytidine

-

Dissolution: Dissolve 2'-amino-2'-deoxycytidine in a suitable anhydrous solvent, such as pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine.

-

Acylation: Cool the solution in an ice bath and add trifluoroacetic anhydride dropwise with stirring. The reaction is typically rapid.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding methanol. Remove the solvent under reduced pressure. The residue can be co-evaporated with toluene to remove residual pyridine.

-

Purification: Purify the crude product by silica gel chromatography to yield 2'-trifluoroacetamido-2'-deoxycytidine.

Part 2: Phosphoramidite Synthesis

The protected nucleoside is then converted into a phosphoramidite, the reactive monomer used in automated oligonucleotide synthesis.

Experimental Protocol: Synthesis of 2'-Trifluoroacetamido-2'-deoxycytidine Phosphoramidite

-

Preparation: Dry the 2'-trifluoroacetamido-2'-deoxycytidine by co-evaporation with anhydrous acetonitrile and dissolve it in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

-

Phosphitylation: Add a suitable phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Monitoring: Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

Work-up: Once the reaction is complete, quench it with a suitable alcohol (e.g., methanol) and dilute with an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude phosphoramidite by silica gel chromatography using a solvent system containing a small amount of triethylamine to prevent degradation.

Caption: Synthetic workflow for the preparation of the phosphoramidite building block.

Application in Automated Oligonucleotide Synthesis

The 2'-trifluoroacetamido-2'-deoxycytidine phosphoramidite is incorporated into oligonucleotides using standard, automated solid-phase synthesis protocols. The trifluoroacetyl group is stable to the conditions of the synthesis cycle.

Caption: The standard phosphoramidite cycle for oligonucleotide synthesis.

Experimental Protocol: Incorporation into Oligonucleotides

-

Preparation: Dissolve the 2'-trifluoroacetamido-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the solution on an automated DNA/RNA synthesizer.

-

Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer. Standard coupling protocols are generally effective. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial to ensure high coupling efficiency, especially for sterically hindered modified bases.[9][10][11][]

-

Monitoring: The coupling efficiency can be monitored in real-time by observing the color intensity of the released dimethoxytrityl (DMT) cation during the deblocking step.[9]

-

Completion: Upon completion of the synthesis, the solid support containing the fully protected oligonucleotide is ready for deprotection and purification.

Deprotection and Purification of the Modified Oligonucleotide

A critical step in obtaining the final, functional oligonucleotide is the complete removal of all protecting groups. The deprotection strategy must be robust enough to cleave the trifluoroacetyl group from the 2'-amino position without degrading the oligonucleotide.

Experimental Protocol: Deprotection of Oligonucleotides Containing 2'-Amino-2'-deoxycytidine

-

Cleavage and Base Deprotection: Treat the solid support with a solution of aqueous ammonia or a mixture of ammonia and methylamine (AMA) at room temperature or elevated temperature (e.g., 55 °C) for a specified period (typically 2-17 hours, depending on the base protecting groups used).[13] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone. The trifluoroacetyl group is also cleaved under these standard basic conditions.

-

Evaporation: After the incubation, centrifuge the vial and transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the solution to dryness.

-

Purification: The crude oligonucleotide is then purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.[14][15][16][17]

-

Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is effective for purifying both unmodified and many modified oligonucleotides.

-

Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It provides high-resolution separation of oligonucleotides of different lengths.

-

Analytical Characterization

The purity and identity of the final modified oligonucleotide should be confirmed by appropriate analytical techniques.

-

HPLC: Analytical RP-HPLC or AEX-HPLC is used to assess the purity of the final product. A single major peak should be observed.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the oligonucleotide, verifying the successful incorporation of the 2'-amino-2'-deoxycytidine modification.

Effects of 2'-Amino-2'-deoxycytidine on Oligonucleotide Properties

The incorporation of 2'-amino-2'-deoxycytidine into an oligonucleotide can have significant effects on its biophysical and biological properties.

-

Thermal Stability: The presence of a 2'-amino group has been shown to destabilize both DNA:RNA and RNA:RNA duplexes.[1][18] This is in contrast to other 2'-modifications like 2'-O-methyl or 2'-fluoro, which generally increase duplex stability.[18][19][20][21] The destabilization is likely due to the introduction of a positive charge at neutral pH, which can lead to electrostatic repulsion within the negatively charged phosphate backbone.

-

Nuclease Resistance: Modifications at the 2'-position, including the 2'-amino group, can confer increased resistance to nuclease degradation compared to unmodified DNA or RNA.[21][22][23] This is a critical property for in vivo applications of therapeutic oligonucleotides.

-

Chemical Reactivity: The primary amino group at the 2'-position provides a reactive handle for post-synthetic conjugation of various molecules, such as fluorescent dyes, biotin, or other functional moieties.[1]

Conclusion

2'-Trifluoroacetamido-2'-deoxycytidine is a valuable reagent for the site-specific incorporation of 2'-amino-2'-deoxycytidine into synthetic oligonucleotides. The trifluoroacetyl protecting group offers the necessary stability during synthesis and is readily removed under standard deprotection conditions. While the resulting 2'-amino modification can lead to a decrease in the thermal stability of oligonucleotide duplexes, it provides a valuable site for post-synthetic modifications and can enhance nuclease resistance. As the field of nucleic acid therapeutics continues to advance, the strategic use of such modified nucleosides will undoubtedly play a crucial role in the development of next-generation drugs with improved efficacy and safety profiles.

References

-

Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]

-

Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]

-

Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2′-amino-2′-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]

-

Scilit. (n.d.). Oligonucleotide duplexes containing 2′-amino-2′-deoxycytidines: thermal stability and chemical reactivity. Retrieved February 24, 2026, from [Link]

-

Know your oligo mod: 2ʹ-MOE. (2024, May 6). ATDBio. [Link]

-

Kawasaki, A. M., Casper, M. D., Prakash, T. P., Manalili, S., Sasmor, H., Manoharan, M., & Cook, P. D. (2006). Synthesis, Hybridization, and Nuclease Resistance Properties of 2′-O-Aminooxyethyl Modified Oligonucleotides. Nucleosides and Nucleotides, 18(6-7), 1439-1441. [Link]

-

Monia, B. P., Lesnik, E. A., Gonzalez, C., Lima, W. F., McGee, D., Guinosso, C. J., ... & Ecker, D. J. (1996). Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras. Journal of Biological Chemistry, 271(24), 14533-14540. [Link]

-

Glen Report 25 Supplement: Deprotection - Volumes 1-5. (n.d.). Glen Research. Retrieved February 24, 2026, from [Link]

-

Oligonucleotide purification techniques. (n.d.). Oligofastx. Retrieved February 24, 2026, from [Link]

-

Zarytova, V. F., Kutyavin, I. V., Mamaev, S. V., & Podyminogin, M. A. (1995). Advanced method for oligonucleotide deprotection. Nucleic acids research, 23(24), 5067–5069. [Link]

-

Table 2 . Impact of phosphoramidite equivalents on coupling efficiency. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Kojima, N., Sugino, M., Mikami, A., Nonaka, K., Fujinawa, Y., Ueda, Y., Sato, K., Ohtsuka, E., Matsubara, K., & Komatsu, Y. (2005). High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression. Nucleic acids symposium series (2004), (49), 181–182. [Link]

-

RP-HPLC Purification of Oligonucleotides. (n.d.). University of Southampton. Retrieved February 24, 2026, from [Link]

-

An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. (n.d.). Technology Networks. Retrieved February 24, 2026, from [Link]

- Beigelman, L., & Matulic-Adamic, J. (2005). U.S. Patent No. 7,655,790. Washington, DC: U.S.

-

Wang, H., & Demchenko, A. V. (2019). Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors. Organic letters, 21(15), 5944–5948. [Link]

-

Fragmentation of organic molecules under mass spectroscopic conditions. (n.d.). Debreceni Egyetemi Kiadó. Retrieved February 24, 2026, from [Link]

-

PROCEDURE FOR ULTRAMILD DEPROTECTION OF OLIGODEOXYNUCLEOTIDES. (n.d.). Glen Research. Retrieved February 24, 2026, from [Link]

-

Sievänen, E., Noponen, V., Král, V., Bríza, T., & Kolehmainen, E. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic resonance in chemistry : MRC, 46(4), 392–397. [Link]

-

13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. (2020, June 30). ChemInfoGraphic. [Link]

-

Makowiec, S. (n.d.). NMR SPECTROSCOPY OF OTHER IMPORTANT NUKLEI. Gdansk University of Technology. [Link]

-

Dührkop, K., Scheubert, K., & Böcker, S. (2020). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 10(4), 143. [Link]

-

Trifluoroacetamides. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

- Goodman, M., & Felix, A. (2013). U.S.

-

Why Adduct Choice Matters in Tandem Mass Spectrometry. (2025, September 4). The Analytical Scientist. [Link]

-

2 Protection of Functional Groups. (n.d.). Thieme. Retrieved February 24, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 24, 2026, from [Link]

-

V. H. Wysocki, G. A. L. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. J. Am. Chem. SOC., 115(7), 2869–2877. [Link]

-

Lin, H. R., & Lin, C. H. (2012). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2012, 1-10. [Link]

Sources

- 1. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 5. pg.edu.pl [pg.edu.pl]

- 6. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 7. theanalyticalscientist.com [theanalyticalscientist.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. glenresearch.com [glenresearch.com]

- 14. oligofastx.com [oligofastx.com]

- 15. labcluster.com [labcluster.com]

- 16. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. sg.idtdna.com [sg.idtdna.com]

- 18. trilinkbiotech.com [trilinkbiotech.com]

- 19. blog.biosearchtech.com [blog.biosearchtech.com]

- 20. tandfonline.com [tandfonline.com]

- 21. idtdna.com [idtdna.com]

- 22. idtdna.com [idtdna.com]

- 23. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing 2'-Amino-dC Phosphoramidite Chemistry: The Trifluoroacetyl (TFA) Protection Paradigm

Executive Summary

The incorporation of 2'-amino-2'-deoxycytidine (2'-amino-dC) into oligonucleotides enables the development of high-affinity aptamers, nuclease-resistant siRNAs, and site-specific conjugation handles. However, the high nucleophilicity of the 2'-amino group presents a unique synthetic challenge: it must remain inert during the acid-catalyzed detritylation steps of solid-phase synthesis yet be quantitatively removed during final deprotection.

This guide details the mechanism, stability, and deprotection dynamics of the N-trifluoroacetyl (TFA) protection strategy. We analyze why TFA is the industry standard for 2'-amino modifications and provide self-validating protocols to minimize common side reactions such as transamidation.

Part 1: Structural Basis & Chemical Logic

The Nucleophilicity Challenge

In standard DNA synthesis, the 2'-position is a hydrogen atom (unreactive). In RNA, it is a hydroxyl group (protected by TBDMS or TOM). In 2'-amino-dC, the 2'-hydroxyl is replaced by a primary amine (

-

Problem: Primary aliphatic amines are significantly more nucleophilic than hydroxyls or aromatic amines (nucleobases). Without robust protection, the 2'-amine would attack the activated phosphoramidite during coupling, leading to branching or chain termination.

The TFA Solution: Electronic Withdrawal

The TFA group (

-

Inductive Effect: The fluorine atoms pull electron density away from the carbonyl carbon, and subsequently from the nitrogen lone pair.

-

Result: The amide nitrogen becomes non-nucleophilic, preventing interference during phosphoramidite coupling.

-

Orthogonality: The resulting trifluoroacetamide bond is stable to the mild acids (TCA/DCA) used to remove the DMT group but is highly labile to basic conditions (ammonia/methylamine) used for final cleavage.

Structural Visualization

The following diagram illustrates the protection strategy and the electronic effects stabilizing the monomer.

Figure 1: Structural logic of the 2'-amino-dC monomer. The TFA group deactivates the 2'-amine via electron withdrawal, ensuring compatibility with the phosphoramidite cycle.

Part 2: Solid-Phase Synthesis Dynamics

Stability During the Cycle

The success of 2'-amino-dC synthesis relies on the TFA group's resistance to specific reagents used in the cycle:

| Step | Reagent | TFA Behavior | Mechanism of Stability |

| Detritylation | 3% TCA or DCA in DCM | STABLE | The amide bond is resistant to acid hydrolysis under these mild conditions. |

| Coupling | Tetrazole / Activator | INERT | Electron-deficient Nitrogen cannot attack the P(III) center. |

| Capping | Acetic Anhydride / N-Methylimidazole | STABLE | No free amine to acetylate; TFA remains intact. |

| Oxidation | Iodine / Pyridine / Water | STABLE | Resistant to oxidative cleavage. |

Coupling Protocol

-

Coupling Time: Increase coupling time to 6–10 minutes (vs. standard 2 min). The steric bulk of the 2'-TFA group can slightly retard the approach of the incoming phosphoramidite.

-

Concentration: Use 0.1 M concentration in anhydrous acetonitrile to drive kinetics.

Part 3: The Deprotection Mechanism

This is the most critical phase. The TFA group must be removed to restore the functional 2'-amine.

Mechanism of Ammonolysis

The removal of the TFA group proceeds via a nucleophilic acyl substitution mechanism. The

-

Nucleophilic Attack: Ammonia (

) attacks the carbonyl carbon of the trifluoroacetamide. -

Tetrahedral Intermediate: A transient intermediate forms.

-

Collapse: The C-N bond cleaves, releasing the 2'-amine and trifluoroacetamide (which hydrolyzes to trifluoroacetate).

The Transamidation Risk (Critical Insight)

When using AMA (Ammonium Hydroxide / Methylamine 1:1) for "Ultrafast" deprotection, a side reaction can occur if the Cytosine base is protected with Benzoyl (Bz) .

-

The Risk: Methylamine is a strong nucleophile. It can attack the N4-Benzoyl group, displacing the benzamide but replacing it with a methyl group, forming N4-methyl-cytosine (a mutation).

-

The Fix: Always use Acetyl (Ac) protected dC when using AMA. Acetyl groups are smaller and cleave rapidly without promoting transamidation.

Deprotection Pathways Diagram

Figure 2: Decision tree for deprotection conditions. Note the critical requirement for Acetyl-dC when using AMA to prevent base modification.

Part 4: Experimental Protocols

Protocol A: Standard Deprotection (Recommended)

Best for maintaining high fidelity and avoiding side reactions.

-

Cleavage: Treat the solid support with Concentrated Ammonium Hydroxide (28-30%) .

-

Incubation: Heat at 55°C for 16–17 hours .

-

Note: This simultaneously removes the cyanoethyl groups (phosphate), the base protection (Ac/Bz), and the 2'-TFA group.

-

-

Work-up: Cool to room temperature. Pipette off the supernatant. Evaporate ammonia using a speed-vac or nitrogen stream.

Protocol B: Ultrafast Deprotection (AMA)

Best for high-throughput, provided base protection is compatible.

-

Prerequisite: Ensure all dC monomers in the sequence are N4-Acetyl protected.

-

Reagent: Prepare AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).

-

Incubation: Heat at 65°C for 10 minutes .

-

Work-up: Evaporate to dryness.

-

Caution: Do not use if the oligo contains Benzoyl-dC or Isobutyryl-dG, as transamidation may occur [1].

-

Validation & QC

-

HPLC: 2'-amino-dC oligos are more hydrophobic than native DNA while protected, but the free amine is hydrophilic. The retention time shift is a key indicator of successful deprotection.

-

Anion Exchange: At pH 12, the 2'-amine is neutral, while the phosphates are charged. At pH < 6, the 2'-amine becomes protonated (

), altering electrophoretic mobility. -

Mass Spectrometry (ESI-MS): Look for the mass of the parent ion.

-

Calculation: 2'-amino-dC mass is 1 Dalton less than 2'-OH (RNA) and 15 Daltons greater than DNA (H vs NH2).

-

Incomplete Deprotection: A mass shift of +96 Da indicates a retained TFA group (

minus H).

-

References

-

Glen Research. (n.d.). 2-Amino-dA-CE Phosphoramidite. Retrieved from [Link]

- Aurup, H., et al. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: Thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20-24.

- Reddy, M. P., et al. (1994). Fast cleavage and deprotection of oligonucleotides. Tetrahedron Letters, 35(25), 4311-4314.

-

ChemGenes. (n.d.). 2'-Amino Cytidine CED Phosphoramidite. Retrieved from [Link]

Sources

A Technical Guide to the Application of 2'-Amino-2'-Deoxycytidine in Nuclease-Resistant Aptamer Selection

Prepared by: Gemini, Senior Application Scientist

Abstract

Standard DNA and RNA aptamers, while powerful recognition elements, are often limited in therapeutic and diagnostic applications by their susceptibility to nuclease degradation. Chemical modification of the nucleotide building blocks is a proven strategy to overcome this limitation. This guide provides an in-depth technical overview of the use of 2'-amino-2'-deoxycytidine (2'-NH2-dC) as a strategic modification in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. We will explore the chemical properties of 2'-NH2-dC that confer enhanced nuclease resistance and binding affinity, provide detailed experimental protocols for its enzymatic incorporation and use in modified SELEX workflows, and present comparative data from case studies to demonstrate its advantages over standard and other modified aptamers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage modified aptamers with superior pharmacokinetic properties.

Introduction: The Need for Robust Aptamers

Aptamers are single-stranded DNA or RNA oligonucleotides capable of folding into unique three-dimensional structures to bind a wide array of targets with high affinity and specificity.[1][2][3] This has made them compelling alternatives to antibodies in therapeutics, diagnostics, and bio-sensing. The in vitro selection process, SELEX, enables the isolation of these functional nucleic acids from vast combinatorial libraries.[3][4][5][6]

However, the therapeutic potential of unmodified aptamers is often hindered by their poor in vivo stability due to rapid degradation by endogenous nucleases.[7][8] To address this, various chemical modifications have been introduced to the sugar-phosphate backbone or the nucleobases.[9][10] Among the most effective and widely adopted are modifications at the 2'-position of the sugar ring.[8][11][12] Common modifications like 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) substitutions significantly enhance nuclease resistance.[11][12][13] This guide focuses on another powerful modification: the 2'-amino (2'-NH2) group, specifically on 2'-deoxycytidine.

Profile of a Superior Building Block: 2'-Amino-2'-Deoxycytidine (2'-NH2-dC)

The 2'-amino modification offers a unique combination of properties that make it highly advantageous for aptamer development.

2.1. Chemical Properties and Structural Impact

The replacement of the 2'-hydroxyl group with a primary amine introduces a cationic charge at physiological pH (pKa of the 2'-amino group is ~6.2).[14] This fundamental change has several important consequences:

-

Nuclease Resistance: The 2'-amino group provides steric hindrance and alters the sugar pucker, making the phosphodiester backbone less accessible to nuclease attack. Aptamers incorporating 2'-aminopyrimidines have demonstrated stability increases of over 1000-fold in human serum compared to their unmodified counterparts.[11]

-

Enhanced Binding Affinity: The positively charged amino group can participate in novel electrostatic or hydrogen-bonding interactions with the target molecule, potentially increasing binding affinity.[13] Furthermore, the modification can pre-organize the oligonucleotide into a conformation favorable for target binding.

-

Post-SELEX Functionalization: The reactive primary amine serves as a chemical handle for the covalent attachment of other functional moieties, such as fluorophores, biotin, or polyethylene glycol (PEG), after the selection process is complete.[14]

2.2. Comparative Performance

Studies directly comparing different 2'-modifications have highlighted the superior qualities of the 2'-amino group. For instance, in the selection of aptamers against interferon-gamma (IFN-γ), 2'-NH2 modified aptamers exhibited the highest binding affinity (Kd of 1.8 nM) compared to 2'-F modified aptamers (Kd of 6.8 nM).[13] The same study found that the 2'-NH2 aptamer had a half-life of 80 hours in human serum, significantly outperforming the 2'-F aptamer (6 hours).[13]

| Modification | Target | Binding Affinity (Kd) | Half-life (Human Serum) | Reference |

| 2'-NH2 | IFN-γ | 1.8 nM | 80 hours | [13] |

| 2'-F | IFN-γ | 6.8 nM | 6 hours | [13] |

| Unmodified | IFN-γ | - | 20 seconds | [13] |

| 2'-NH2 | VPF/VEGF | 2.4 nM | - | [13] |

| 2'-NH2 | Human Neutrophil Elastase | - | >10-fold increase vs. unmodified | [11] |

Methodology: Modified SELEX with 2'-Amino-2'-Deoxycytidine

Incorporating 2'-NH2-dC into a SELEX campaign requires specific considerations, particularly regarding the enzymatic amplification steps. The general workflow, however, remains consistent with the principles of SELEX.

Workflow Overview

The process involves iterative rounds of binding, partitioning, and amplification to enrich a pool of oligonucleotides for sequences that bind the target with high affinity.

Caption: Modified SELEX workflow for 2'-amino-dC aptamers.

Detailed Experimental Protocols

A. Library Preparation and Initial Synthesis

The initial library can be a standard DNA library. The 2'-NH2-dC modification is incorporated during the first and subsequent PCR amplification steps.

B. PCR Amplification with 2'-NH2-dCTP

The critical step is the enzymatic incorporation of 2'-amino-2'-deoxycytidine-5'-triphosphate (2'-NH2-dCTP). Not all DNA polymerases can efficiently accept this modified nucleotide. Family B polymerases, particularly those lacking 3'-5' exonuclease (proofreading) activity, are often preferred.[6][15] Vent (exo-) and Deep Vent (exo-) DNA polymerases have been successfully used for this purpose.[6]

Protocol: PCR with 2'-NH2-dCTP

-

Reaction Setup: Prepare the PCR master mix on ice. For a typical 50 µL reaction:

-

5 µL of 10x ThermoPol Reaction Buffer (or equivalent for the chosen polymerase)

-

1 µL of 10 mM dATP

-

1 µL of 10 mM dGTP

-

1 µL of 10 mM dTTP

-

1 µL of 10 mM 2'-NH2-dCTP [16] (Substitute for standard dCTP)

-

1 µL of 10 µM Forward Primer

-

1 µL of 10 µM Reverse Primer

-

X µL of template DNA (eluted from the previous selection round)

-

0.5 µL of Vent (exo-) DNA Polymerase (2 units/µL)

-

Nuclease-free water to 50 µL

-

-

Thermocycling:

-

Initial Denaturation: 95°C for 2 minutes

-

Cycling (15-25 cycles):

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

-

Extension: 72°C for 30-60 seconds

-

-

Final Extension: 72°C for 5 minutes

-

Hold: 4°C

-

-

Quality Control: Run 5 µL of the PCR product on a 2-3% agarose gel to confirm successful amplification and the correct product size. The presence of the bulkier 2'-amino group may cause a slight mobility shift compared to an unmodified product.

C. Single-Stranded DNA (ssDNA) Generation

The double-stranded PCR product must be converted to single-stranded DNA for the next round of selection. Asymmetric PCR or enzymatic digestion of one strand (e.g., using lambda exonuclease on a 5'-phosphorylated primer) are common methods.

Case Studies: Validating the Advantage

The practical benefits of using 2'-NH2-dC have been demonstrated in the development of aptamers against several key therapeutic targets.

-

Vascular Endothelial Growth Factor (VEGF): An RNA aptamer developed with 2'-NH2-pyrimidine modifications was selected against VEGF. This aptamer, NX-178, showed a high binding affinity with a dissociation constant (Kd) of 2.4 nM and had a half-life of 17 hours in urine, showcasing its enhanced stability.[13]

-

Human Neutrophil Elastase (HNE): A 2'-NH2-modified RNA aptamer was developed against HNE. This aptamer demonstrated high selectivity and a significant increase in stability in both serum and urine compared to its unmodified counterpart, which was degraded in minutes.[11][13]

These examples underscore a crucial principle: the modification is present during the selection process, which allows the SELEX process to identify sequences that not only bind the target but whose optimal binding conformation is dependent on or enhanced by the modification itself.

Troubleshooting and Advanced Considerations

-

Polymerase Inhibition: High concentrations of modified triphosphates can sometimes inhibit polymerases. It may be necessary to optimize the concentration of 2'-NH2-dCTP or screen several different polymerases to find one that performs optimally.[15]

-

PCR Bias: As with any SELEX experiment, monitor the number of PCR cycles to avoid over-amplification and the introduction of sequence bias. Use the minimum number of cycles required to generate sufficient material for the next round.

-

Reverse Transcription (for RNA libraries): If starting with an RNA library, the reverse transcriptase used must also be capable of reading through the 2'-amino-modified nucleotides to generate cDNA for amplification. Some reverse transcriptases may stall at modified sites, requiring careful enzyme selection and optimization.

Conclusion

The incorporation of 2'-amino-2'-deoxycytidine is a powerful, field-proven strategy for generating aptamers with superior drug-like properties. By introducing the 2'-amino modification directly into the SELEX process, it is possible to select for aptamers that possess both high target affinity and significantly enhanced resistance to nuclease degradation. The resulting aptamers are better candidates for therapeutic and in vivo diagnostic applications, overcoming one of the primary hurdles for first-generation oligonucleotide technologies. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to successfully implement this technology in their own aptamer discovery programs.

References

-

Keating, S. M. (2016). In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies. Taylor & Francis Online. [Link]

-

Odeh, F., Nsairat, H., Alshaer, W., Ismail, M. A., Esmaelis, F., Bameer, F., & El-Awady, R. (2021). Chemical Modifications of Aptamers. Encyclopedia.pub. [Link]

-

Jena Bioscience. 2'NH2-dCTP, Nucleotides for SELEX/Aptamer Modification. [Link]

-

Chen, C. H. B., Cher-Kiong, L., & Gan, S. K. E. (2018). Evolved polymerases facilitate selection of fully 2′-OMe-modified aptamers. RSC Chemical Biology. [Link]

-

Anonymous. Aptamers: Case Studies. The Fundamentals of Biochemistry. [Link]

-

Rohloff, J. C., Gelinas, A. D., Jarvis, T. C., O'Connell, D., & Janjic, N. (2017). Selection of DNA aptamers with two modified bases. Proceedings of the National Academy of Sciences. [Link]

-

Rohloff, J. C., Gelinas, A. D., Jarvis, T. C., O'Connell, D., & Janjic, N. (2017). Selection of DNA aptamers with two modified bases. PMC. [Link]

-

Mayer, G., & Jäschke, A. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5 -. PMC. [Link]

-

Okazawa, H., Maeda, H., Nagasawa, J. Y., Furuhata, H., & Asai, T. (2022). Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein. MDPI. [Link]

-

Fan, P., He, M., Liu, H., Li, L., & Zhang, P. (2016). Bioactivity of 2′-deoxyinosine-incorporated aptamer AS1411. PMC. [Link]

-

Ali, M. H., Hameed, M. F., & Mohammed, M. K. (2022). Current Perspectives on Aptamers as Diagnostic Tools and Therapeutic Agents. PMC. [Link]

-

Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. PMC. [Link]

-

Zhang, K., Xiong, H., & Liu, H. (2023). Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. PMC. [Link]

-

Lee, S., Lee, D., & Byun, J. (2019). Development of DNA aptamers specific for small therapeutic peptides using a modified SELEX method. Korean Society for Molecular and Cellular Biology. [Link]

-

Arshavsky-Graham, S., & Urmann, K. (2021). Examples of recently developed aptamers for the diagnosis of human diseases. ResearchGate. [Link]

-

Anonymous. (2016). SELEX with modified nucleotides. ResearchGate. [Link]

-

Kaur, H., Bruno, J. G., Kumar, A., & Sharma, T. K. (2018). Aptamers in the Therapeutics and Diagnostics Pipelines. Theranostics. [Link]

-

Li, Y., & Li, F. (2023). Selection and Characterization of DNA Aptamers for Cytidine and Uridine. Wiley Online Library. [Link]

-

Anonymous. (2003). Incorporation of reporter-labeled nucleotides by DNA polymerases. University of Washington. [Link]

-

Li, N., Wang, Y., Zhang, J., Wu, J., & Zhang, G. (2021). Hybrid-Type SELEX for the Selection of Artificial Nucleic Acid Aptamers Exhibiting Cell Internalization Activity. PMC. [Link]

-

Tolle, F., & Mayer, G. (2016). Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers. [Link]

-

Wang, R., Zhu, G., & Mei, Z. (2022). Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application. MDPI. [Link]

-

Anonymous. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2'-deoxyribonucleoside-5'-triphosphates. ResearchGate. [Link]

-

Anonymous. (2024). Selection, characterization, and biosensing applications of DNA aptamers targeting cyanotoxin BMAA. ResearchGate. [Link]

-

Anonymous. (2014). DNA and peptide aptamer selection for diagnostic applications. SciSpace. [Link]

-

Anonymous. (2023). Aptamer Sequence Optimization and Its Application in Food Safety Analysis. MDPI. [Link]

-

Anonymous. (2005). Aptamer modifications.a | Nucleotides can be modified by replacing the 2. ResearchGate. [Link]

Sources

- 1. Bioactivity of 2′-deoxyinosine-incorporated aptamer AS1411 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. Hybrid-Type SELEX for the Selection of Artificial Nucleic Acid Aptamers Exhibiting Cell Internalization Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]

- 7. Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Perspectives on Aptamers as Diagnostic Tools and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Selection of DNA aptamers with two modified bases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Aptamers in the Therapeutics and Diagnostics Pipelines [thno.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. depts.washington.edu [depts.washington.edu]

- 16. 2'NH2-dCTP, Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]

Role of 2'-TFA-NH-dC in nuclease resistant oligonucleotides

The Strategic Role of 2'-TFA-NH-dC in Engineering Nuclease-Resistant Oligonucleotides[]

Executive Summary: The Dual-Utility Modifier

In the landscape of therapeutic oligonucleotide development, 2'-TFA-NH-dC (2'-trifluoroacetamido-2'-deoxycytidine) serves as a critical phosphoramidite precursor.[] Unlike passive structural modifications, this molecule offers a strategic duality:[2]

-

Nuclease Resistance: Upon deprotection, the resulting 2'-amino-2'-deoxycytidine (2'-amino-dC) unit provides a robust barrier against serum nucleases, rivaling 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe) chemistries.[]

-

Functional Versatility: The 2'-amino group acts as a reactive handle for post-synthetic conjugation (e.g., fluorophores, peptides, or lipids) without disrupting the phosphodiester backbone.

This guide details the mechanistic basis of 2'-amino-dC resistance, the specific role of the Trifluoroacetyl (TFA) protecting group, and the precise protocols required to synthesize and deprotect these oligonucleotides for maximum yield and biological stability.

Chemical Architecture & Mechanism

The Role of the TFA Protecting Group

The 2'-amino group is highly nucleophilic. Without protection, it would interfere with the phosphoramidite coupling reaction, leading to branching or side reactions.

-

Why TFA? The trifluoroacetyl (TFA) group is orthogonal to the standard Dimethoxytrityl (DMT) 5'-protection.[] It is stable during the acidic detritylation steps but is base-labile .[]

-

Strategic Advantage: Unlike the bulky phthaloyl group (which can require harsh hydrazine treatments), the TFA group can be removed using standard ammonium hydroxide or AMA (Ammonium Hydroxide/Methylamine) protocols, streamlining the workflow.

Mechanism of Nuclease Resistance

The conversion of 2'-TFA-NH-dC to 2'-amino-dC confers resistance through two primary mechanisms:

-

Steric & Electronic Shielding: The 2'-amino group (

) is larger than the native hydroxyl ( -

Sugar Pucker Modulation: 2'-amino nucleosides tend to adopt the C3'-endo (North) conformation, similar to RNA.[] This A-form geometry is often less compatible with the binding pockets of DNA-specific nucleases (DNases), extending serum half-life.[]

Critical Consideration (Thermodynamics):

While 2'-amino modifications enhance resistance, they can slightly destabilize duplexes at neutral pH due to the specific hydration patterns or partial protonation of the amine (pKa ~6.2). This contrasts with 2'-F, which generally increases

Comparative Profiling: 2'-Amino vs. The Field

The following table summarizes the performance of 2'-amino-dC (derived from 2'-TFA-NH-dC) against other standard modifications.

| Feature | 2'-Amino-dC | 2'-Fluoro-dC | 2'-O-Methyl-dC | Native DNA |

| Precursor | 2'-TFA-NH-dC | 2'-F-dC Amidite | 2'-OMe-dC Amidite | dA/dC/dG/dT |

| Nuclease Resistance | High (Serum stable) | High | High | Low |

| Duplex Affinity ( | Neutral / Slight Decrease | Increases (~2°C/mod) | Increases (~1.5°C/mod) | Baseline |

| Conjugation Potential | Excellent (Reactive | None (Inert) | None (Inert) | None |

| Deprotection Risk | Moderate (Requires complete TFA removal) | High (Fluorine loss if heated in AMA) | Low | Low |

Experimental Protocols

Solid-Phase Synthesis Parameters

-

Coupling Time: Increase coupling time to 6–10 minutes . The bulky TFA group at the 2' position creates steric hindrance, slowing the phosphoramidite activation and coupling efficiency compared to standard DNA monomers.

-

Activator: 0.25 M ETT (5-Ethylthio-1H-tetrazole) is recommended over standard tetrazole to boost coupling yields.[]

-

Oxidation: Standard Iodine/Water/Pyridine/THF.

-

Capping: Standard Acetic Anhydride/N-Methylimidazole.[]

Critical Protocol: Deprotection & TFA Removal

This is the most critical step. Incomplete removal of the TFA group renders the oligo hydrophobic and biologically inactive.

Method A: Standard Ammonia (High Fidelity) []

-

Incubate the CPG-bound oligo in Concentrated Ammonium Hydroxide (28-30%) .

-

Temperature: 55°C.

-

Time: 15–17 hours.

-

Result: Removes base protecting groups (Bz, iBu) and the 2'-TFA group simultaneously.

Method B: AMA (Rapid)

-

Reagent: 1:1 mixture of Ammonium Hydroxide and 40% Methylamine.[3]

-

Temperature: 65°C.

-

Time: 20 minutes.

-

Warning: While fast, ensure your sequence does not contain sensitive labels (like certain fluorophores) that degrade in AMA.

Self-Validating Step: Perform an analytical HPLC or LC-MS.[]

-

Target Mass: Calculated Mass of 2'-amino oligo.

-

Failure Mode: If Mass = Target + 96 Da, the TFA group (

) is still attached.[] Re-treat with Ammonia.

Visualization of Workflows

Figure 1: Synthesis and Activation Pathway

This diagram illustrates the transformation from the 2'-TFA precursor to the active, nuclease-resistant 2'-amino oligonucleotide.[]

Caption: Step-by-step conversion of the TFA-protected precursor into the active 2'-amino species. Note the critical deprotection step.

Figure 2: Mechanism of Nuclease Resistance

A schematic representation of how the 2'-amino group blocks enzymatic degradation.

Caption: The 2'-amino group creates a steric and electronic shield, preventing exonucleases from hydrolyzing the backbone.[]

Applications in Drug Development

-

Aptamer Stabilization: Aptamers require high stability in serum. 2'-amino modifications are often interspersed with 2'-F to balance high affinity (2'-F) with extreme resistance and functionalization capability (2'-amino).[]

-

Conjugation Scaffolds: The primary amine at the 2' position is a "chemical hook." It can be reacted with NHS-esters or Isothiocyanates (e.g., FITC, Rhodamine) after synthesis.[] This allows for the attachment of bulky ligands that would otherwise not survive the synthesis cycle.

References

-

Aurup, H., et al. (1994). "Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity." Nucleic Acids Research.[4][5][6]

-

Pieken, W. A., et al. (1991). "Kinetic characterization of ribonuclease-resistant 2'-modified hammerhead ribozymes." Science.

-

Glen Research. (n.d.). "2'-Amino-DNA - Deprotection and Handling." Glen Research Technical Guide.

-

LGC Biosearch Technologies. (n.d.). "Standard Protocol for Solid-Phase Oligonucleotide Synthesis." Biosearch Tech Support.

-

Griffiths, A. D., et al. (1987). "Synthesis of 2'-amino-2'-deoxy-oligoribonucleotides." Nucleic Acids Research.[4][5][6]

Sources

- 2. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

The Architect's Guide to Antisense Therapeutics: A Deep Dive into 2'-Modified Nucleoside Analogs

This guide provides an in-depth exploration of 2'-modified nucleoside analogs, the chemical cornerstone of modern antisense therapy. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of compounds to explain the causal relationships between chemical structure, biophysical properties, and therapeutic efficacy. We will dissect the rationale behind experimental choices and outline the self-validating systems required for robust preclinical and clinical development.

Part 1: The Rationale for Modification: Overcoming Nature's Barriers

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, designed to bind to a specific messenger RNA (mRNA) sequence through Watson-Crick base pairing, thereby modulating the expression of a target protein.[1][2] However, unmodified DNA or RNA oligonucleotides are therapeutically unviable due to their rapid degradation by cellular nucleases and poor binding affinity to their target RNA.[3] This necessitated the development of chemically modified nucleosides that could overcome these limitations.

The first generation of ASOs primarily featured the phosphorothioate (PS) backbone modification, where a non-bridging oxygen atom in the phosphate linkage is replaced by sulfur.[3][4][5] This modification confers significant nuclease resistance.[3] However, it also introduces stereoisomerism at each phosphorus center and can lead to non-specific protein binding, sometimes resulting in toxicity.[4]

To address these shortcomings and further enhance therapeutic properties, "second-generation" modifications were introduced, with a major focus on the 2'-position of the ribose sugar.[4][6] These 2'-modifications have proven instrumental in improving binding affinity, enhancing nuclease resistance, and refining the pharmacokinetic and toxicity profiles of ASOs.[6][7][8]

Part 2: A Tour of the 2'-Modification Landscape: Structure, Properties, and Impact

The 2'-position of the ribose is a prime location for chemical modification as it allows for the fine-tuning of an ASO's properties without disrupting the Watson-Crick base pairing face of the nucleobase. The choice of a specific 2'-modification is a critical decision in ASO design, directly influencing its mechanism of action and overall therapeutic index.

Key Classes of 2'-Modifications

-

2'-O-Methyl (2'-OMe): One of the simplest and most widely used 2'-modifications, 2'-OMe involves the replacement of the 2'-hydroxyl group with a methoxy group.[9] This modification provides a moderate increase in binding affinity and nuclease resistance.[9][10]

-

2'-O-Methoxyethyl (2'-MOE): This modification features a bulkier 2'-O-methoxyethyl group and is a hallmark of many successful second-generation ASOs.[4][9] 2'-MOE provides a significant boost in nuclease resistance and binding affinity to the target RNA.[3][4][9][11] The increased affinity is attributed to the pre-organization of the sugar into an RNA-like C3'-endo pucker, which is favorable for duplex formation.[7][12]

-

2'-Fluoro (2'-F): The highly electronegative fluorine atom at the 2'-position leads to a substantial increase in binding affinity.[9] This is due to the stabilization of the C3'-endo sugar conformation.[13]

-

Bridged Nucleic Acids (BNAs): This class of modifications introduces a bridge between the 2' and 4' carbons of the ribose ring, "locking" the sugar in a C3'-endo conformation.[14] This rigid structure leads to an unprecedented increase in binding affinity.[14][15][16]

-

Locked Nucleic Acid (LNA): Features a methylene bridge between the 2'-oxygen and the 4'-carbon.[14][15] LNA-containing ASOs exhibit exceptionally high affinity for their targets.[15][16]

-

Constrained Ethyl (cEt): A second-generation BNA with a 2',4'-constrained ethyl linkage.[17] Similar to LNA, cEt modifications confer very high binding affinity.[17][18]

-

Comparative Impact of 2'-Modifications

The selection of a 2'-modification is a trade-off between binding affinity, nuclease resistance, and potential toxicity. The following table summarizes the general properties of these key modifications.

| Modification | Chemical Structure | Binding Affinity (ΔTm per modification) | Nuclease Resistance | Key Features |

| 2'-O-Methyl (2'-OMe) | Replaces 2'-OH with -OCH3 | Moderate increase (~1°C)[19] | Moderate | Cost-effective and widely used.[9] |

| 2'-O-Methoxyethyl (2'-MOE) | Replaces 2'-OH with -OCH2CH2OCH3 | High increase (~0.9-1.7°C)[9][12] | High | Excellent balance of affinity, stability, and tolerability.[4][11] |

| 2'-Fluoro (2'-F) | Replaces 2'-OH with -F | High increase (~2.5°C)[12] | Moderate | Significantly enhances thermal stability.[9] |

| Locked Nucleic Acid (LNA) | 2'-O, 4'-C methylene bridge | Very high increase (up to several degrees)[15] | Very High | Unprecedented affinity, useful for short ASOs and difficult targets.[15][16] |

| Constrained Ethyl (cEt) | 2',4'-constrained ethyl linkage | Very high increase | Very High | Potent modification with a favorable toxicity profile in some contexts.[18][20] |

Part 3: Dictating the Cellular Response: Mechanisms of Action

2'-modified nucleosides are not only crucial for the stability and affinity of ASOs but also play a pivotal role in determining their mechanism of action. There are two primary antisense mechanisms: RNase H-dependent degradation and steric blocking.[1][21]

RNase H-Dependent Degradation

This is the most common mechanism for ASOs designed to reduce the levels of a target RNA.[21][22] It relies on the ubiquitous cellular enzyme RNase H, which recognizes and cleaves the RNA strand of an RNA:DNA heteroduplex.[21][22][23] To achieve this, ASOs are designed as "gapmers".[4] A gapmer ASO consists of a central "gap" of 7-10 DNA or phosphorothioate-DNA monomers, which is flanked by "wings" of 2'-modified nucleosides.[4][11][19]

The 2'-modified wings provide high binding affinity and nuclease resistance, while the central DNA gap forms the necessary substrate for RNase H1 upon hybridization with the target mRNA.[4][22] RNase H1 then cleaves the mRNA, leading to its degradation by cellular exonucleases and subsequent downregulation of protein expression.[22][23]

Caption: RNase H-dependent mechanism of action for gapmer ASOs.

Steric-Blocking Mechanisms

In contrast to RNase H-dependent ASOs, steric-blocking ASOs are designed to be fully modified with 2'-analogs (e.g., 2'-MOE, 2'-OMe) and do not recruit RNase H.[17][24] Their mechanism relies on physically obstructing the binding of cellular machinery to the target RNA.[1][25] This can be harnessed to achieve two main outcomes:

-

Modulation of Pre-mRNA Splicing: By binding to splice sites or splicing regulatory sequences on a pre-mRNA, a steric-blocking ASO can prevent the binding of splicing factors.[17] This can be used to either promote the exclusion of an exon or force the inclusion of a previously skipped exon, thereby altering the final protein product. Several approved ASO drugs, such as nusinersen and eteplirsen, function through this mechanism.[17]

-

Inhibition of Translation: A steric-blocking ASO can bind to the 5' untranslated region (5'-UTR) or near the start codon of an mRNA, physically preventing the assembly or progression of the ribosome.[25] This leads to a reduction in protein synthesis without degrading the target mRNA.[25]

Caption: Steric-blocking mechanisms of ASO action.

Part 4: From Bench to Bedside: Synthesis and Evaluation

The successful development of a 2'-modified ASO therapeutic requires rigorous synthesis and evaluation protocols.

Synthesis of 2'-Modified ASOs

Modern ASO synthesis is predominantly carried out using automated solid-phase phosphoramidite chemistry.[][27] The process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.

Step-by-Step Solid-Phase ASO Synthesis:

-

Deblocking/Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected, typically by removing a dimethoxytrityl (DMT) group with an acid wash (e.g., 3% dichloroacetic acid in dichloromethane).[27]

-

Coupling: The next protected phosphoramidite building block (e.g., a 2'-MOE phosphoramidite) is activated (e.g., with 4,5-dicyanoimidazole) and coupled to the free 5'-hydroxyl group of the growing chain.[27]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.[27]

-

Oxidation/Thiolation: The newly formed phosphite triester linkage is converted to a more stable phosphate triester (for phosphodiester backbones) or a phosphorothioate triester (for PS backbones) using an oxidizing or sulfurizing agent, respectively.[27]

-

Repeat: Steps 1-4 are repeated until the desired sequence is synthesized.

-

Cleavage and Deprotection: The completed ASO is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate/phosphorothioate backbone are removed.

-

Purification: The crude ASO is purified, typically using chromatography methods like reversed-phase or ion-exchange HPLC.

Preclinical Evaluation Protocols

1. Nuclease Resistance Assay:

-

Objective: To determine the stability of the ASO in the presence of nucleases.

-

Methodology:

-

Incubate a fixed concentration of the ASO in a biologically relevant matrix (e.g., human serum, cell lysate) at 37°C.[19][28]

-